molecular formula C24H18N4O3 B12463321 2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B12463321
M. Wt: 410.4 g/mol
InChI Key: HXNOPSINZTXAJN-UHFFFAOYSA-N
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Description

2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline core, a pyridine ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-(pyridin-4-yl)quinazoline with a suitable propylating agent, followed by cyclization with isoindole-1,3-dione. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various hydroquinazoline compounds .

Scientific Research Applications

2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE is unique due to its combination of quinazoline, pyridine, and isoindole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in research and industry .

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-[3-(4-oxo-3-pyridin-4-ylquinazolin-2-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H18N4O3/c29-22-17-6-1-2-7-18(17)23(30)27(22)15-5-10-21-26-20-9-4-3-8-19(20)24(31)28(21)16-11-13-25-14-12-16/h1-4,6-9,11-14H,5,10,15H2

InChI Key

HXNOPSINZTXAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3C5=CC=NC=C5

Origin of Product

United States

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